

# Pimicotinib (ABSK021): A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Pimicotinib** (also known as ABSK021) is an orally bioavailable, highly potent, and selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] By targeting CSF-1R, **Pimicotinib** modulates the function of macrophages, key cells in the tumor microenvironment, and holds promise for the treatment of various cancers and other diseases where macrophages play a significant pathological role.[3] This document provides a detailed technical overview of **Pimicotinib**'s chemical structure, properties, mechanism of action, and a summary of key experimental findings.

## **Chemical Structure and Properties**

**Pimicotinib** is a synthetic organic compound with a complex heterocyclic structure. Its chemical identity and key properties are summarized below.

#### **Chemical Identifiers**



Identifier	Value
IUPAC Name	3,3-dimethyl-N-[6-methyl-5-[[2-(1-methylpyrazol-4-yl)-4-pyridinyl]oxy]-2-pyridinyl]-2-oxopyrrolidine-1-carboxamide[3]
SMILES	CC1=C(C=CC(=N1)NC(=O)N2CCC(C2=O) (C)C)OC3=CC(=NC=C3)C4=CN(N=C4)C[4]
InChI	InChI=1S/C22H24N6O3/c1-14-18(31-16-7-9-23-17(11-16)15-12-24-27(4)13-15)5-6-19(25-14)26-21(30)28-10-8-22(2,3)20(28)29/h5-7,9,11-13H,8,10H2,1-4H3,(H,25,26,30)[3]
CAS Number	2253123-16-7

**Physicochemical Properties** 

Property	Value
Molecular Formula	C22H24N6O3[3]
Molecular Weight	420.47 g/mol [5]
Monoisotopic Mass	420.19098865 Da[3]
Solubility	Soluble in DMSO (84 mg/mL)[5]

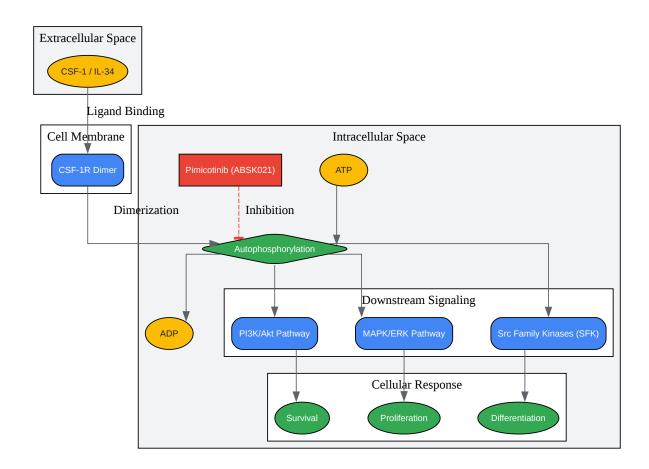
## **Mechanism of Action and Signaling Pathway**

**Pimicotinib** functions as a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[1] The binding of its ligands, CSF-1 and IL-34, to CSF-1R triggers receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain. This activation initiates a cascade of downstream signaling pathways that are crucial for the survival, proliferation, differentiation, and function of macrophages and their precursors.[6][7]

By blocking the ATP-binding site of the CSF-1R kinase domain, **Pimicotinib** prevents this autophosphorylation and subsequent downstream signaling. This leads to a reduction in the number and activity of tumor-associated macrophages (TAMs), which in turn alleviates their



immunosuppressive effects within the tumor microenvironment and enhances anti-tumor T-cell responses.[3]



Click to download full resolution via product page

Caption: CSF-1R Signaling Pathway and Inhibition by Pimicotinib.

# **Key Experimental Data and Protocols**



**Pimicotinib** has undergone extensive preclinical and clinical evaluation to determine its efficacy and safety profile. Below are summaries of key findings and an overview of the methodologies employed.

## In Vitro Kinase Inhibitory Activity

Pimicotinib has demonstrated high selectivity for CSF-1R over other related kinases.

Kinase	IC50 (nM)
CSF-1R	< 30
c-KIT	> 40-fold selectivity vs CSF-1R
FLT3	> 40-fold selectivity vs CSF-1R
PDGFR	> 40-fold selectivity vs CSF-1R
VEGFR2	> 40-fold selectivity vs CSF-1R

Experimental Protocol Overview (In Vitro Kinase Assay):

While the specific, detailed protocol for the IC50 determination of **Pimicotinib** is proprietary, such assays generally follow a standardized procedure. A typical protocol would involve:

- Reagents and Materials: Recombinant human CSF-1R kinase domain, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1), ATP, and the test compound (**Pimicotinib**) at various concentrations.
- Assay Procedure:
  - The kinase, substrate, and varying concentrations of **Pimicotinib** are incubated in a buffer solution.
  - The kinase reaction is initiated by the addition of ATP.
  - The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).



- The reaction is stopped, and the amount of phosphorylated substrate is quantified. This
  can be done using various methods, such as radioisotope labeling (32P-ATP), ELISAbased detection with a phospho-specific antibody, or luminescence-based assays that
  measure the amount of ATP remaining.
- Data Analysis: The percentage of kinase inhibition is calculated for each concentration of Pimicotinib. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

#### **Clinical Trials**

**Pimicotinib** has been evaluated in several clinical trials, most notably for the treatment of Tenosynovial Giant Cell Tumor (TGCT).

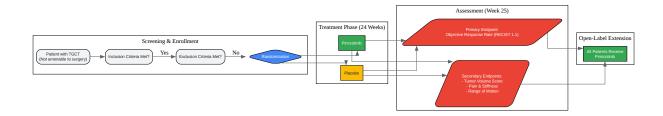
MANEUVER (NCT05804045): A Phase III Study[8][9]

- Objective: To assess the efficacy and safety of Pimicotinib in patients with TGCT not amenable to surgery.[9]
- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[8]
- Methodology:
  - Part 1 (Double-blind): Eligible patients were randomized to receive either **Pimicotinib** or a matching placebo for 24 weeks.[8]
  - Part 2 (Open-label): All patients entering this phase received open-label Pimicotinib.[8]
  - Part 3 (Open-label Extension): Patients who completed Part 2 could continue to receive
     Pimicotinib.[8]
- · Key Endpoints:
  - Primary: Objective Response Rate (ORR) at week 25, assessed by RECIST 1.1.[1]
  - Secondary: Tumor Volume Score (TVS), patient-reported outcomes on pain and stiffness, and range of motion.[1]



#### Phase Ib Study (NCT04192344)[2]

- Objective: To evaluate the safety and preliminary antitumor activity of Pimicotinib in patients with TGCT not amenable to surgical resection.
- Methodology: Patients were enrolled to receive Pimicotinib at doses of 25 mg and 50 mg once daily.[2]
- · Key Findings:
  - The study demonstrated significant antitumor activity and a favorable safety profile at both dose levels.[2]
  - Pharmacodynamic biomarkers, such as an increase in plasma CSF-1 levels, indicated significant CSF-1R inhibition.[2]



Click to download full resolution via product page

Caption: Simplified Workflow of the MANEUVER Phase III Clinical Trial.

### Conclusion



**Pimicotinib** is a promising, orally active, and selective CSF-1R inhibitor with a well-defined chemical structure and mechanism of action. Preclinical and clinical data have demonstrated its potential as an effective therapeutic agent for TGCT, with a manageable safety profile. Ongoing research and clinical trials will further elucidate its therapeutic potential in other indications where CSF-1R-driven macrophage activity is a key pathological driver.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 2025-05-28 Phase 3 MANEUVER Pt 1 Pimicotinib Data [emdserono.com]
- 2. Efficacy and safety profile of pimicotinib (ABSK021) in tenosynovial giant cell tumor (TGCT): Phase 1b update. ASCO [asco.org]
- 3. Pimicotinib | C22H24N6O3 | CID 139549388 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pimicotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. CSF-1 Receptor Signaling in Myeloid Cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colony stimulating factor 1 receptor Wikipedia [en.wikipedia.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. MANEUVER: A Phase III study of pimicotinib to assess efficacy and safety in tenosynovial giant cell tumor patients PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pimicotinib (ABSK021): A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375259#pimicotinib-absk021-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com